2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Description
2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzene, substituted with bromine, nitro, and trifluoroethoxy groups
Properties
IUPAC Name |
2-bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-6-3-5(16-4-8(10,11)12)1-2-7(6)13(14)15/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEYDBUKYZJXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, dimethylformamide).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Reduction: 2-Bromo-1-amino-4-(2,2,2-trifluoroethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Aryl or vinyl-substituted derivatives of the original compound.
Scientific Research Applications
2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Potential use in the development of bioactive compounds. The nitro and trifluoroethoxy groups can impart unique biological activities to the molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the trifluoroethoxy group.
2-Bromo-4-fluoro-1-nitrobenzene: Contains a fluorine atom instead of the trifluoroethoxy group.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Lacks the nitro group.
Uniqueness
2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both the nitro and trifluoroethoxy groupsThe trifluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
